4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one
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Description
4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Applications
The synthesis of 1,2,4-triazole derivatives, including structures related to the specified compound, has shown promising antimicrobial activities. A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives with good to moderate activities against various microorganisms, highlighting the antimicrobial potential of such compounds [H. Bektaş et al., 2007].
Anticancer Evaluation
Research conducted by Bekircan et al. (2008) on the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives demonstrated their screening against a panel of 60 cancer cell lines derived from nine cancer types. This suggests potential applications of these derivatives in cancer research [O. Bekircan et al., 2008].
Molecular Structure Studies
The X-ray and DFT-calculated structures of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole highlight the importance of such compounds in understanding molecular interactions and geometries, which is crucial for designing molecules with desired properties [Șahin et al., 2011].
Synthesis of Schiff Bases
The synthesis of Schiff bases based on AMTTO (AMTTO = 4-Amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one) demonstrates the compound's role in forming structures with potential biological and catalytic applications. This work showcases the synthetic utility of 1,2,4-triazole derivatives in creating novel chemical entities [Maasoomeh Tabatabaee et al., 2006].
properties
IUPAC Name |
4-amino-6-[(4-methoxyphenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-27-15-8-4-12(5-9-15)10-16-17(24)22(19)18(21-20-16)28-11-13-2-6-14(7-3-13)23(25)26/h2-9H,10-11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWRIVVQHLYAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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